Ethanol, 2,2'-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester)
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Overview
Description
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, particularly as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidation products may include quinones and other oxygenated derivatives.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- Ethanol, 2,2’-((4-((2,6-dibromo-4-nitrophenyl)azo)-phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((2,6-dichloro-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-, dibenzoate (ester) is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural difference can affect its color, solubility, and interaction with other substances, making it distinct from similar compounds.
Properties
CAS No. |
27240-79-5 |
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Molecular Formula |
C31H26Cl2N4O6 |
Molecular Weight |
621.5 g/mol |
IUPAC Name |
2-[N-(2-benzoyloxyethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C31H26Cl2N4O6/c1-21-18-24(12-13-28(21)34-35-29-26(32)19-25(37(40)41)20-27(29)33)36(14-16-42-30(38)22-8-4-2-5-9-22)15-17-43-31(39)23-10-6-3-7-11-23/h2-13,18-20H,14-17H2,1H3 |
InChI Key |
XWBJEMIXSKVIHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3)N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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